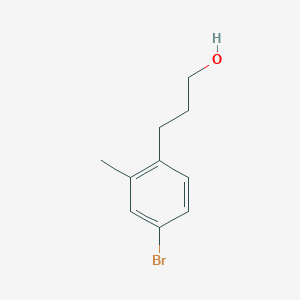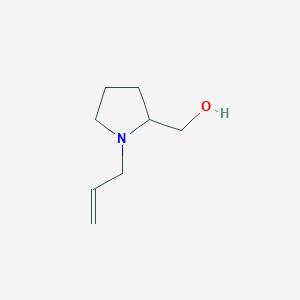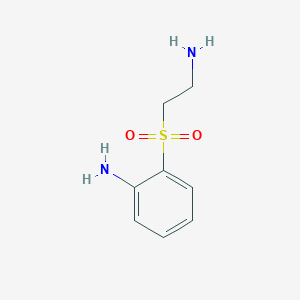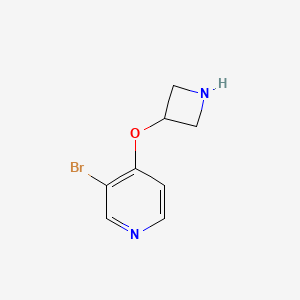
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
N-Methylation: The N-methylation of the piperidine ring can be achieved using methyl iodide or a similar methylating agent.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine for introducing the aminoethyl group.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
科学研究应用
Chemistry
In chemistry, 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. The carboxamide group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
相似化合物的比较
Similar Compounds
4-(2-aminoethyl)piperidine-1-carboxamide: Lacks the N-methyl group, which may affect its binding properties and biological activity.
N-methylpiperidine-1-carboxamide: Lacks the aminoethyl group, which may reduce its versatility in chemical reactions.
4-(2-aminoethyl)-N-methylpiperidine: Lacks the carboxamide group, which may alter its solubility and reactivity.
Uniqueness
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is unique due to the presence of all three functional groups: the aminoethyl group, the N-methyl group, and the carboxamide group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-11-9(13)12-6-3-8(2-5-10)4-7-12/h8H,2-7,10H2,1H3,(H,11,13) |
InChI 键 |
APIQKDNUTIUTLZ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N1CCC(CC1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)


![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)




![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)


